(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrrolidine ring and an amino group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves the reaction of (S)-1-methyl-2-pyrrolidinemethanol with appropriate reagents to introduce the amino and propionamide groups. One common method includes the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific research applications:
Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Hydroxymethyl-1-methylpyrrolidine: A chiral building block used in asymmetric synthesis.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Known for its biological activity and use in medicinal chemistry.
Uniqueness
(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPQLGSXQREPCI-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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